

# Silperisone's effect on monosynaptic and polysynaptic reflexes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Silperisone*

Cat. No.: *B129589*

[Get Quote](#)

## Silperisone's Impact on Spinal Reflexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Silperisone**, a centrally acting muscle relaxant, has demonstrated significant inhibitory effects on both monosynaptic and polysynaptic spinal reflexes. This technical guide provides an in-depth analysis of the pharmacological actions of **silperisone** on spinal reflex pathways, presenting key quantitative data from preclinical studies. Detailed experimental protocols for *in vitro* and *in vivo* assessments are provided to facilitate further research. The underlying mechanism of action, primarily involving the blockade of voltage-gated sodium and calcium channels, is also elucidated through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

### Introduction

**Silperisone** is an organosilicon compound structurally related to tolperisone, developed for its muscle relaxant properties.<sup>[1][2]</sup> It has been shown to be an effective suppressant of monosynaptic and polysynaptic spinal reflexes in various animal models, including cats and rats.<sup>[1][2]</sup> The primary mechanism underlying its therapeutic effect is the inhibition of spinal

reflexes, which is achieved through a membrane-stabilizing action and the blockade of key ion channels.<sup>[1][3]</sup> This leads to a reduction in the release of excitatory neurotransmitters from primary afferent nerve fibers.<sup>[1]</sup> Notably, **silperisone** was in development as a potential antispastic drug, but its progression was halted due to findings in chronic animal toxicity studies.<sup>[2]</sup> Despite this, the study of its effects on spinal reflexes provides valuable insights into the modulation of spinal cord excitability.

## Mechanism of Action

**Silperisone** exerts its inhibitory effects on spinal reflexes predominantly through a presynaptic mechanism. The core of its action is the blockade of voltage-gated sodium (Na<sup>+</sup>) and calcium (Ca<sup>2+</sup>) channels on primary afferent neurons.<sup>[1][4]</sup> This dual blockade leads to a reduction in neuronal excitability and diminishes the influx of calcium ions necessary for neurotransmitter release into the synaptic cleft.<sup>[1]</sup> Consequently, the release of excitatory neurotransmitters, such as glutamate, is suppressed, leading to a dampening of both monosynaptic and polysynaptic reflex pathways.<sup>[3]</sup> Additionally, **silperisone** has been found to possess a potassium (K<sup>+</sup>) channel blocking effect that is more potent than that of tolperisone.<sup>[1][2]</sup>

[Click to download full resolution via product page](#)

Proposed mechanism of **silperisone**'s inhibitory action on synaptic transmission.

## Quantitative Data on Reflex Inhibition

The inhibitory effects of **silperisone** on spinal reflexes have been quantified in both *in vitro* and *in vivo* studies. The following tables summarize the key findings, providing a comparative overview with related compounds.

### In Vitro Inhibition of Dorsal Root-Evoked Ventral Root Potentials (DR-VRP)

The following data were obtained from studies on isolated hemisected spinal cords of 6-day-old rats.<sup>[4]</sup>

| Compound    | Monosynaptic CAP (IC <sub>50</sub> , $\mu$ M) | EPSP Integral (IC <sub>50</sub> , $\mu$ M) | EPSP Amplitude (IC <sub>50</sub> , $\mu$ M) | Late EPSP Integral (IC <sub>50</sub> , $\mu$ M) |
|-------------|-----------------------------------------------|--------------------------------------------|---------------------------------------------|-------------------------------------------------|
| Silperisone | 103 $\pm$ 15                                  | 134 $\pm$ 11                               | 162 $\pm$ 13                                | 91 $\pm$ 10                                     |
| Tolperisone | 168 $\pm$ 12                                  | 221 $\pm$ 19                               | 258 $\pm$ 21                                | 154 $\pm$ 13                                    |
| Eperisone   | 112 $\pm$ 10                                  | 145 $\pm$ 12                               | 178 $\pm$ 15                                | 98 $\pm$ 9                                      |
| Lidocaine   | 489 $\pm$ 38                                  | 567 $\pm$ 45                               | 643 $\pm$ 51                                | 421 $\pm$ 33                                    |

Data are presented as mean  $\pm$  S.E.M. (n=4). CAP: Compound Action Potential; EPSP: Excitatory Postsynaptic Potential.

### In Vivo Inhibition of Spinal Reflexes in Rats

The following data represent the maximal inhibitory effects of intravenously administered drugs (10 mg/kg) on different reflex components in spinal rats.<sup>[4]</sup>

| Compound    | Monosynaptic<br>Reflex (MSR) (%<br>Inhibition) | Disynaptic Reflex<br>(DSR) (%<br>Inhibition) | Polysynaptic<br>Reflex (PSR) (%<br>Inhibition) |
|-------------|------------------------------------------------|----------------------------------------------|------------------------------------------------|
| Silperisone | ~85%                                           | ~70%                                         | ~60%                                           |
| Tolperisone | ~80%                                           | ~65%                                         | ~55%                                           |
| Lidocaine   | ~60%                                           | ~75%                                         | ~80%                                           |

Data are presented as mean  $\pm$  S.E.M. from five experiments.

## In Vivo Effects on Motoneuron and Afferent Fiber Excitability

| Compound (10<br>mg/kg i.v.) | Primary Afferent<br>Fiber (PAF) (%<br>Inhibition) | Motoneuron (MN)<br>(% Inhibition) | Monosynaptic (MS)<br>Excitation (%<br>Inhibition) |
|-----------------------------|---------------------------------------------------|-----------------------------------|---------------------------------------------------|
| Silperisone                 | Negligible                                        | Little Effect                     | Strong Inhibition<br>(~85%)                       |
| Tolperisone                 | ~8%                                               | ~24%                              | ~80%                                              |
| Lidocaine                   | ~14%                                              | ~30%                              | ~60%                                              |

Data are presented as mean  $\pm$  S.E.M. (n=3-5).

## Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

### In Vitro Isolated Hemisected Spinal Cord Preparation

This protocol is designed for recording dorsal root-evoked ventral root potentials in neonatal rats.

#### 4.1.1. Animals and Tissue Preparation

- Use 6-day-old Wistar rats of either sex.
- Anesthetize the animal with ether and induce hypothermia by cooling with crushed ice until respiration ceases.
- Rapidly remove the spinal cord and hemisect it along the midline.
- Transfer the hemisected spinal cord to a recording chamber.

#### 4.1.2. Recording and Perfusion

- Continuously perfuse the preparation with a modified Krebs solution containing (in mM): NaCl 113, KCl 3, NaH<sub>2</sub>PO<sub>4</sub> 1, MgSO<sub>4</sub> 1, CaCl<sub>2</sub> 2, NaHCO<sub>3</sub> 25, and glucose 11.
- Maintain the temperature at 27°C and continuously bubble the solution with carbogen (95% O<sub>2</sub>, 5% CO<sub>2</sub>) to maintain a pH of 7.4.
- Place the spinal cord on a plastic mesh with the medial surface facing upwards.
- Use glass suction electrodes to record from the L5 ventral root and to stimulate the L5 dorsal root.

#### 4.1.3. Stimulation and Data Acquisition

- Deliver electrical stimuli to the dorsal root using square-wave pulses (0.1 ms duration) at a supramaximal intensity for A-fiber activation.
- Amplify and digitize the evoked ventral root potentials for analysis.
- Apply test compounds by adding them to the perfusion solution at known concentrations.

[Click to download full resolution via product page](#)

Workflow for in vitro spinal cord reflex recording.

## In Vivo Spinal Reflex Recording in Rats

This protocol is for recording monosynaptic and polysynaptic reflexes in decerebrated, spinalized rats.

### 4.2.1. Surgical Preparation

- Use adult male Wistar rats.
- Anesthetize the animal (e.g., with halothane).
- Perform a tracheotomy and cannulate the trachea for artificial respiration.
- Cannulate a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
- Perform a precollicular decerebration.
- Perform a laminectomy to expose the lumbar spinal cord (L4-L6 segments).
- Maintain the animal's body temperature at 37°C with a heating pad.

### 4.2.2. Electrophysiological Recording

- Isolate the L5 dorsal and ventral roots.
- Place the animal in a stereotaxic frame and create a mineral oil pool over the exposed spinal cord.
- Use bipolar silver wire electrodes for stimulating the dorsal root and recording from the ventral root.
- Administer a neuromuscular blocking agent (e.g., pancuronium bromide) and artificially ventilate the animal.

### 4.2.3. Stimulation and Data Analysis

- Deliver single square-wave pulses (0.05 ms duration) to the L5 dorsal root at an intensity sufficient to evoke monosynaptic, disynaptic, and polysynaptic responses.

- Record and average the evoked ventral root potentials.
- Administer **silperisone** intravenously and record the changes in reflex amplitudes over time.
- Calculate the percentage inhibition of the different reflex components.



[Click to download full resolution via product page](#)

Workflow for in vivo spinal reflex recording.

## Conclusion

**Silperisone** is a potent inhibitor of both monosynaptic and polysynaptic spinal reflexes. Its mechanism of action, centered on the blockade of voltage-gated sodium and calcium channels, provides a clear rationale for its muscle relaxant properties. The quantitative data presented in this guide highlight its efficacy in preclinical models. The detailed experimental protocols offer a foundation for future investigations into the pharmacology of spinal reflex modulation. While the clinical development of **silperisone** has been discontinued, the knowledge gained from its study remains valuable for the broader field of neuropharmacology and the development of novel therapeutics for conditions involving spinal hyperexcitability.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An In Vitro Protocol for Recording From Spinal Motoneurons of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo single unit extracellular recordings from spinal cord neurones of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a decerebrate model for investigating mechanisms mediating viscerosympathetic reflexes in the spinalized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a decerebrate model for investigating mechanisms mediating viscerosympathetic reflexes in the spinalized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Silperisone's effect on monosynaptic and polysynaptic reflexes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b129589#silperisone-s-effect-on-monosynaptic-and-polysynaptic-reflexes\]](https://www.benchchem.com/product/b129589#silperisone-s-effect-on-monosynaptic-and-polysynaptic-reflexes)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)